molecular formula C13H14N4O2 B10943943 1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10943943
M. Wt: 258.28 g/mol
InChI Key: KFGKEOZMPNYZHQ-UHFFFAOYSA-N
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Description

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl group at the first position, a 4-methylbenzoyl group at the fourth position, and a carboxamide group at the third position of the pyrazole ring

Preparation Methods

The synthesis of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles such as amines, thiols, or halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-Methyl-3-(4-methylbenzoyl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but with the carboxamide group at the fourth position instead of the third position.

    4-(4-Methylbenzoyl)-1H-pyrazole-3-carboxamide: This compound lacks the methyl group at the first position, which can affect its overall stability and reactivity.

The uniqueness of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and their positions on the pyrazole ring

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-methyl-4-[(4-methylbenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-8-3-5-9(6-4-8)13(19)15-10-7-17(2)16-11(10)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19)

InChI Key

KFGKEOZMPNYZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN(N=C2C(=O)N)C

Origin of Product

United States

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